molecular formula C28H26N2O4S B11341511 N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-ethoxybenzamide

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-ethoxybenzamide

Cat. No.: B11341511
M. Wt: 486.6 g/mol
InChI Key: JCWNJLXTQGNHIX-UHFFFAOYSA-N
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Description

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-ethoxybenzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzyl(phenyl)sulfamoyl group attached to a phenyl ring, which is further connected to a 4-ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-ethoxybenzamide typically involves multiple steps, starting with the preparation of the benzyl(phenyl)sulfamoyl intermediate. This intermediate is then reacted with 4-ethoxybenzoyl chloride under appropriate conditions to yield the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-ethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This can affect various biochemical pathways and result in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-nitrobenzamide
  • N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-methoxybenzamide

Uniqueness

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and may provide specific advantages in certain applications.

Properties

Molecular Formula

C28H26N2O4S

Molecular Weight

486.6 g/mol

IUPAC Name

N-[4-[benzyl(phenyl)sulfamoyl]phenyl]-4-ethoxybenzamide

InChI

InChI=1S/C28H26N2O4S/c1-2-34-26-17-13-23(14-18-26)28(31)29-24-15-19-27(20-16-24)35(32,33)30(25-11-7-4-8-12-25)21-22-9-5-3-6-10-22/h3-20H,2,21H2,1H3,(H,29,31)

InChI Key

JCWNJLXTQGNHIX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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